molecular formula C11H14O5 B3025923 Papyracillic acid CAS No. 179308-49-7

Papyracillic acid

Cat. No.: B3025923
CAS No.: 179308-49-7
M. Wt: 226.23 g/mol
InChI Key: UEYMIBGYKZFDMD-UHFFFAOYSA-N
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Description

Papyracillic acid is a phytotoxin produced by the fungus Ascochyta agropyrina var. nana. It has been studied for its potential as a bioherbicide and its activity against various pests and pathogens . This compound has garnered interest due to its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of papyracillic acid involves several synthetic routes. One method includes the use of a multienzymatic pathway that enables the conversion of hydroxy-functionalized furans to spirocyclic products . This process involves a combination of chloroperoxidase, an oxidase, and an alcohol dehydrogenase in a one-pot reaction cascade.

Industrial Production Methods

the synthesis of its derivatives and analogs for research purposes often involves chemical synthesis techniques that can be scaled up for larger production .

Chemical Reactions Analysis

Types of Reactions

Papyracillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound include its derivatives with modified functional groups. These derivatives are often evaluated for their enhanced biological activities, such as increased biting deterrent activity against mosquitoes .

Mechanism of Action

The mechanism of action of papyracillic acid involves its interaction with specific molecular targets in pests and pathogens. For example, its biting deterrent activity against mosquitoes is attributed to the presence of a furanone ring in its structure . This ring interacts with the sensory receptors of mosquitoes, deterring them from biting.

Properties

IUPAC Name

2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYMIBGYKZFDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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